molecular formula C17H18N2O4S B2719279 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide CAS No. 942010-76-6

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide

Cat. No.: B2719279
CAS No.: 942010-76-6
M. Wt: 346.4
InChI Key: FOFFKHRTSUZHJJ-UHFFFAOYSA-N
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is a chemical compound of significant interest in medicinal chemistry and oncological research. This small molecule features a 1,1-dioxidoisothiazolidine group, a motif present in compounds studied for their interaction with biological targets such as cyclin-dependent kinases . The core phenoxyacetamide structure is shared with a class of novel 4-phenyl-2-phenoxyacetamide thiazoles that have demonstrated potent anti-tumor properties by modulating the hypoxic tumor microenvironment . Research on these analogous compounds suggests a mechanism of action that may involve the crackdown of neoangiogenesis and the induction of programmed cell death (apoptosis) in cancer cells, potentially through the upregulation of HIF-1α and stabilization of the p53 protein . This makes this compound a valuable research tool for investigating pathways related to tumor hypoxia, cell proliferation, and survival. Supplied as a custom synthesis product, it is accompanied by a Certificate of Analysis to ensure batch-to-batch consistency and quality for your experimental needs . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c20-17(13-23-16-5-2-1-3-6-16)18-14-7-9-15(10-8-14)19-11-4-12-24(19,21)22/h1-3,5-10H,4,11-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFFKHRTSUZHJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide typically involves the reaction of 4-(1,1-dioxidoisothiazolidin-2-yl)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group to a sulfoxide or sulfide.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide or sulfide derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

2-([1,1'-Biphenyl]-4-yl)-N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)acetamide (BAI)

  • Structural Features : Replaces the phenyl group with a biphenyl-indazole system while retaining the isothiazolidin dioxide core.
  • Bioactivity : Demonstrated inhibition of uterine myoma cell proliferation and PARP fragmentation without cardiovascular toxicity at effective doses .
  • Key Differences : The indazole moiety may enhance DNA interaction, while the biphenyl group increases lipophilicity compared to the simpler phenyl group in the target compound.

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide

  • Structural Features: Substitutes the isothiazolidin dioxide with a tetrahydrothiophene-1,1-dioxide (sultam) ring. The 2-fluorobenzyl and 4-isopropylphenoxy groups introduce steric bulk and halogenated hydrophobicity.
  • Pharmacokinetic Implications: The fluorobenzyl group may improve blood-brain barrier penetration, while the isopropylphenoxy moiety could alter metabolic clearance rates compared to the unsubstituted phenoxy group in the target compound .

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Structural Features : Lacks the isothiazolidin dioxide ring but retains the acetamide backbone. Features a dichlorophenyl group and thiazole ring.
  • The thiazole ring enhances coordination capabilities as a ligand in metal complexes .
  • Key Differences : Absence of the dioxidoisothiazolidin ring reduces oxidative stability but increases synthetic accessibility.

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

  • Structural Features: Incorporates a morpholino group instead of phenoxy or dioxidoisothiazolidin moieties. The chlorophenyl-thiazole system introduces halogenated aromatic interactions.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Bioactivity/Applications Reference
Target Compound Isothiazolidin-1,1-dioxide Phenyl, phenoxyacetamide Inferred: Enzyme modulation
BAI Isothiazolidin-1,1-dioxide Biphenyl-indazole, acetamide Uterine myoma treatment
Tetrahydrothiophene-dioxide analog Tetrahydrothiophene-1,1-dioxide 2-fluorobenzyl, isopropylphenoxy Inferred: CNS-targeted therapies
2-(3,4-Dichlorophenyl)-thiazole acetamide Acetamide Dichlorophenyl, thiazole Antimicrobial, ligand coordination
Morpholinoacetamide Acetamide Chlorophenyl-thiazole, morpholine Inferred: Improved solubility

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C12_{12}H12_{12}N2_{2}O4_{4}S
  • Molecular Weight : 284.29 g/mol
  • CAS Number : 1778667-07-4

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes, such as α-glucosidase, which is crucial in carbohydrate metabolism. In a study comparing various inhibitors, it demonstrated significant potency with an IC50_{50} value of 2.11 μM, outperforming established inhibitors like Acarbose (IC50_{50} = 327.0 μM) .
  • Non-cytotoxicity : In vitro studies have confirmed that the compound does not exhibit cytotoxic effects on human normal hepatocyte cells (LO2), suggesting a favorable safety profile for therapeutic applications .
  • Molecular Docking Studies : Computational analyses have revealed binding interactions that suggest the compound acts as a non-competitive inhibitor of α-glucosidase. These insights are critical for understanding its mechanism at the molecular level .

Therapeutic Applications

Given its biological activity, this compound may have several therapeutic applications:

  • Diabetes Management : By inhibiting α-glucosidase, the compound could help manage blood glucose levels in patients with type 2 diabetes. Its selectivity for α-glucosidase over α-amylase (17.48-fold) further supports its potential as a targeted therapeutic agent .

Case Studies and Research Findings

A review of literature reveals several studies focused on the synthesis and evaluation of this compound and its analogs:

StudyFindings
α-Glucosidase Inhibition Study Demonstrated high selectivity and potency as an inhibitor with significant metabolic stability in rat plasma .
Molecular Docking Analysis Provided insights into binding modes and interactions with target enzymes, supporting its role as a non-competitive inhibitor .
Safety Profile Assessment Confirmed non-cytotoxicity in human hepatocyte models, indicating a favorable safety profile for further development .

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